molecular formula C8H9ClN2O5S B1455842 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide CAS No. 1184485-21-9

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide

Cat. No.: B1455842
CAS No.: 1184485-21-9
M. Wt: 280.69 g/mol
InChI Key: VDVXKTCKGCBARL-UHFFFAOYSA-N
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Description

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H9ClN2O5S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

The synthesis of 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the nitration of a suitable benzene derivative followed by sulfonation, chlorination, and subsequent methoxylation and methylation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product with high purity.

Industrial production methods may involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques is common to maintain the quality and consistency of the compound.

Chemical Reactions Analysis

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide include:

    2-chloro-N-methoxy-N-methylacetamide: This compound has similar structural features but lacks the nitro and sulfonamide groups.

    1-methoxy-2-chloro-5-nitrobenzene: This compound is similar but does not have the sulfonamide group.

    2-chloro-N-(hydroxymethyl)acetamide: This compound has a hydroxymethyl group instead of a methoxy group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Properties

IUPAC Name

2-chloro-N-methoxy-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVXKTCKGCBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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